Dibutyl 2,2'-oxybisacetate

説明

The exact mass of the compound Acetic acid, oxydi-, dibutyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51818. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dibutyl 2,2'-oxybisacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutyl 2,2'-oxybisacetate including the price, delivery time, and more detailed information at info@benchchem.com.

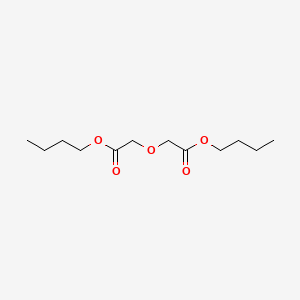

Structure

3D Structure

特性

IUPAC Name |

butyl 2-(2-butoxy-2-oxoethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c1-3-5-7-16-11(13)9-15-10-12(14)17-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTOWSMQXHCYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)COCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216545 | |

| Record name | Acetic acid, oxydi-, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6634-18-0 | |

| Record name | 1,1′-Dibutyl 2,2′-oxybis[acetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6634-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, oxydi-, dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006634180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl oxybisacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, oxydi-, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl 2,2'-oxybisacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: Dibutyl 2,2'-Oxybisacetate

This in-depth technical guide details the physicochemical profile, synthesis methodologies, and separation science applications of Dibutyl 2,2'-oxybisacetate (also known as Dibutyl Diglycolate).[1][2]

Physicochemical Profile, Synthesis, and Applications in Separation Science[1][3][4]

Executive Summary

Dibutyl 2,2'-oxybisacetate (CAS: 6634-18-0), frequently referred to as Dibutyl Diglycolate , is a diester derived from diglycolic acid and n-butanol.[1][2] While structurally related to common polyether solvents (like glymes), its chemical behavior is dominated by its tridentate oxygen donor motif , making it a potent ligand in coordination chemistry.[1]

This guide distinguishes Dibutyl Diglycolate from its ether-analog, Dibutyl Carbitol (Diethylene glycol dibutyl ether), and explores its dual-utility:

-

Separation Science: As an extractant for Rare Earth Elements (REEs) and Actinides in radiopharmaceutical purification.[1][2]

-

Material Science: As a cold-resistant plasticizer for medical-grade polymers (PVC, PVDC), offering an alternative to phthalates.[1][2]

Molecular Architecture & Physicochemical Profile[1][2][5]

The molecule features a flexible ether linkage flanked by two butyl ester groups.[2] This geometry allows the molecule to wrap around metal cations, acting as a "podand" ligand.

Chemical Structure: BuOOC-CH2-O-CH2-COOBu[1][2]

Table 1: Physicochemical Constants

| Property | Value | Context/Notes |

| CAS Number | 6634-18-0 | Verified Identifier |

| Molecular Formula | C₁₂H₂₂O₅ | |

| Molecular Weight | 246.30 g/mol | |

| Boiling Point | ~157 °C @ 7 Torr | High boiling point, suitable for high-vac applications |

| Density | 1.026 g/cm³ (Pred.)[1][2][3] | Slightly denser than water |

| Solubility | Lipophilic | Soluble in alcohols, ethers, CHCl₃; Insoluble in water |

| Refractive Index | 1.442 | Optical characteristic |

| Ligand Type | Tridentate | Coordinates via 1 Ether-O and 2 Carbonyl-O atoms |

Synthesis & Purification Protocols

The synthesis of Dibutyl Diglycolate is a classic Fischer esterification. However, achieving high purity (>99%) for extraction chromatography requires strict control over water removal to drive equilibrium.[1][4]

Protocol A: Acid-Catalyzed Esterification (Standard)

Objective: Synthesis of Dibutyl Diglycolate from Diglycolic Acid.

-

Reagents:

-

Workflow:

-

Setup: 3-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

-

Reaction: Charge acid, alcohol, and catalyst.[1][2][5][6] Heat to reflux (~115-120°C).[1][2]

-

Kinetics: Monitor water collection in the Dean-Stark trap. Reaction is complete when theoretical water volume is collected (approx. 4-6 hours).[1][2]

-

Workup: Cool to RT. Wash organic phase with saturated NaHCO₃ (to remove unreacted acid/catalyst) followed by brine.[1][2][4]

-

Purification: Dry over MgSO₄, filter, and perform vacuum distillation. Collect fraction at 157°C/7 Torr.[1][2]

-

Visualization: Synthesis Pathway

The following diagram illustrates the reaction logic and intermediate states.

Figure 1: Fischer esterification pathway utilizing azeotropic water removal to drive yield.

Solvation & Extraction Mechanics

For researchers in radiopharmaceuticals and metallurgy , Dibutyl Diglycolate serves as a moderate-strength extractant.[1][2] Unlike the stronger Diglycolamides (DGA), the diglycolate ester allows for easier back-extraction (stripping) of metals, making it valuable for delicate separations.[1]

Mechanism of Action: Tridentate Coordination

The molecule acts as a neutral solvating agent. It extracts metal salts (typically nitrates or chlorides) into the organic phase by forming a coordination complex.[2]

-

Binding Site: The central ether oxygen and the two carbonyl oxygens of the ester groups form a "pocket" for the metal ion.

-

Selectivity: High affinity for trivalent lanthanides (

) and actinides ( -

Equation:

Visualization: Metal Ion Coordination

This diagram depicts the ligand wrapping around a generic Lanthanide ion (

Figure 2: Tridentate coordination geometry.[1][2][4] The ether oxygen and two carbonyls stabilize the cation.

Applications in Drug Development & Materials[1]

A. Radiopharmaceutical Purification

In the production of medical isotopes (e.g., Lutetium-177 or Actinium-225), purity is paramount.[1][2] Dibutyl diglycolate is used in Extraction Chromatography resins.[1][2]

-

Role: Separation of trivalent actinides from fission products.

-

Advantage: It provides a "softer" binding than organophosphorus extractants (like TBP), allowing for elution with dilute acids rather than complexing agents that might contaminate the final drug product.[1]

B. Medical-Grade Plasticizer

As a plasticizer, Dibutyl Diglycolate imparts low-temperature flexibility to PVC and PVDC.[1][2][6]

-

Relevance: Used in tubing and storage bags for blood/plasma where cold storage (-20°C to -80°C) causes standard phthalate-plasticized materials to become brittle.[1][2]

-

Safety Profile: Generally regarded as having lower reproductive toxicity compared to low-molecular-weight phthalates (e.g., DEHP), though specific migration studies are required for direct blood contact approval.[1][2]

Safety & Handling (MSDS Summary)

-

Hazards: Not classified as highly toxic, but acts as a mild skin/eye irritant.[1][2]

-

Storage: Store in cool, dry conditions under inert gas (Nitrogen/Argon) to prevent hydrolysis of the ester linkages over time.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 81829, Dibutyl diglycolate.[1][2] Retrieved from [Link][1][4]

-

Ansari, S. A., et al. (2012). Thermodynamics and kinetics of the extraction of lanthanides by diglycolamides.[1] (Contextual grounding on diglycolate-derivative extraction mechanisms).

-

U.S. EPA CompTox Dashboard. Dibutyl 2,2'-oxybisacetate.[1][2] Retrieved from [Link][1][4]

Sources

- 1. Dibutyl phthalate | 84-74-2 [chemicalbook.com]

- 2. Dibutyl 2,2'-dithiodiacetate | C12H22O4S2 | CID 90308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dibutyl phthalate [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN101239912A - A kind of method of synthesizing dibutyl malate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

What is the structure of Dibutyl 2,2'-oxybisacetate?

An In-Depth Technical Guide to the Structure and Properties of Dibutyl 2,2'-oxybisacetate

Abstract: Dibutyl 2,2'-oxybisacetate (CAS No. 6634-18-0) is a diester compound characterized by a central ether linkage connecting two butyl acetate moieties. This unique diether-diester structure imparts significant molecular flexibility and specific polarity, making it a compound of interest, primarily as a potential plasticizer in polymer formulations. This guide provides a comprehensive analysis of its molecular structure, a plausible synthesis pathway based on established chemical principles, a predictive overview of its spectroscopic signature for identification purposes, and a rationale for its function based on its structural attributes. The content is intended for researchers, chemists, and professionals in material science and drug development who require a detailed understanding of this molecule.

Chemical Identity and Physicochemical Properties

Dibutyl 2,2'-oxybisacetate is known by several synonyms, which are important to recognize when reviewing literature and sourcing materials. Its fundamental identifiers and properties are summarized below.

Table 1: Chemical Identification of Dibutyl 2,2'-oxybisacetate

| Identifier | Value |

|---|---|

| IUPAC Name | Dibutyl 2,2'-oxybisacetate |

| Synonyms | Dibutyl diglycolate; Dibutyl oxybisacetate; Dibutyl 2,2'-oxydiacetate; Oxydiacetic acid dibutyl ester; 2,2'-Oxybisacetic acid dibutyl ester[1] |

| CAS Number | 6634-18-0[1] |

| Molecular Formula | C₁₂H₂₂O₅[1] |

| Molecular Weight | 246.3 g/mol [1] |

Table 2: Physicochemical Properties of Dibutyl 2,2'-oxybisacetate

| Property | Value | Source |

|---|---|---|

| Appearance | Liquid (predicted) | - |

| Boiling Point | 157 °C (at 7 Torr) | [1] |

| Density | 1.026 g/cm³ (Predicted) | [1] |

| Storage | Store sealed in a dry place at room temperature. |[1] |

Molecular Structure Analysis

The functionality of Dibutyl 2,2'-oxybisacetate is a direct consequence of its molecular architecture. The structure consists of a central oxygen atom forming an ether linkage (C-O-C) to two separate acetate groups. Each acetate group is, in turn, esterified with an n-butanol molecule.

Key structural features include:

-

Central Ether Linkage: The sp³ hybridized central oxygen atom creates a non-linear, flexible backbone. The C-O-C bond angle is approximately 110-112°, allowing for significant rotational freedom. This flexibility is a primary contributor to its efficacy as a plasticizer.

-

Dual Ester Groups: The molecule possesses two carboxyl ester functional groups (-COO-). These groups are polar and can engage in dipole-dipole interactions with polar polymer chains, enhancing compatibility.

-

n-Butyl Chains: The two terminal, non-polar n-butyl chains provide steric bulk and contribute to the overall liquidity and solvent compatibility of the molecule. They help to physically separate polymer chains, a key mechanism in plasticization.

Caption: 2D structure of Dibutyl 2,2'-oxybisacetate.

Synthesis Methodology

While specific manufacturing protocols for Dibutyl 2,2'-oxybisacetate are proprietary, its synthesis can be reliably achieved via the well-established Fischer-Speier esterification reaction.[2] This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

The reaction proceeds by reacting 2,2'-oxybisacetic acid with an excess of n-butanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The use of excess n-butanol helps to shift the reaction equilibrium towards the formation of the diester product by Le Châtelier's principle. Water is generated as a byproduct and is typically removed during the reaction to further drive the equilibrium forward.

Caption: General workflow for the synthesis of Dibutyl 2,2'-oxybisacetate.

Experimental Protocol: Fischer Esterification

Causality: This protocol is designed to maximize yield by controlling equilibrium. Using excess alcohol and removing water are critical steps. The neutralization and extraction steps are standard procedures for isolating a neutral organic product from an acidic reaction mixture.

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus or soxhlet extractor with drying agent, a condenser, and a heating mantle.

-

Charging: Charge the flask with 2,2'-oxybisacetic acid (1.0 eq), n-butanol (3.0-4.0 eq, serving as both reactant and solvent), and a catalytic amount of sulfuric acid (e.g., 1-2 mol%).

-

Reaction: Heat the mixture to reflux. The water-butanol azeotrope will distill and be collected in the Dean-Stark trap, effectively removing the water byproduct and driving the reaction to completion. Monitor the reaction progress by tracking water collection or using techniques like TLC or GC.

-

Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully neutralize the acid catalyst by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the excess n-butanol via distillation. The final product, Dibutyl 2,2'-oxybisacetate, can be purified by vacuum distillation to yield a clear liquid.

Analytical and Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely available in public databases, its structure allows for a reliable prediction of its key spectroscopic features. These predictions are essential for quality control and structural verification in a research or industrial setting.

-

¹H NMR Spectroscopy (in CDCl₃, predicted):

-

δ ~4.20 ppm (singlet, 4H): The four equivalent protons on the methylene groups adjacent to the central ether oxygen and the carbonyl groups (-O-CH₂ -C=O). Their equivalence leads to a sharp singlet.

-

δ ~4.10 ppm (triplet, 4H): The four protons on the methylene groups of the butyl chains directly attached to the ester oxygen (-COO-CH₂ -CH₂-). They are split by the adjacent CH₂ group.

-

δ ~1.65 ppm (sextet/multiplet, 4H): The four protons on the second methylene groups of the butyl chains (-O-CH₂-CH₂ -CH₂-).

-

δ ~1.40 ppm (sextet/multiplet, 4H): The four protons on the third methylene groups of the butyl chains (-CH₂-CH₂ -CH₃).

-

δ ~0.95 ppm (triplet, 6H): The six protons of the terminal methyl groups (-CH₂-CH₃ ).

-

-

¹³C NMR Spectroscopy (in CDCl₃, predicted):

-

δ ~170 ppm: Carbonyl carbon of the ester groups (C=O).

-

δ ~68 ppm: Methylene carbons adjacent to the ether oxygen (-O-C H₂-C=O).

-

δ ~65 ppm: Methylene carbons of the butyl group adjacent to the ester oxygen (-COO-C H₂-).

-

δ ~30 ppm: Methylene carbon at the C2 position of the butyl group.

-

δ ~19 ppm: Methylene carbon at the C3 position of the butyl group.

-

δ ~14 ppm: Terminal methyl carbon of the butyl group.

-

-

Infrared (IR) Spectroscopy (predicted):

-

~2960-2870 cm⁻¹: Strong C-H stretching vibrations from the methylene and methyl groups of the butyl chains.

-

~1740 cm⁻¹: A very strong, sharp absorption band characteristic of the C=O (carbonyl) stretch in the saturated ester functional groups.

-

~1250-1100 cm⁻¹: Strong, broad C-O stretching vibrations corresponding to both the ester (C-O-C) and the central ether (C-O-C) linkages.

-

Application Profile: A Structure-Function Rationale

The primary application for Dibutyl 2,2'-oxybisacetate is as a plasticizer. Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. The efficacy of this molecule can be explained by established plasticization theories.[3]

-

Lubricity and Free Volume Theory: According to the lubricity and free volume theories, plasticizer molecules work by inserting themselves between the rigid polymer chains.[4] The long, flexible alkyl chains and, critically, the highly mobile C-O-C ether backbone of Dibutyl 2,2'-oxybisacetate, effectively push the polymer chains apart. This action increases the "free volume" within the polymer matrix, allowing the polymer chains to slide past one another more easily when a force is applied, thus reducing the material's glass transition temperature (Tg) and brittleness.

-

Mechanism of Action: When blended with a polymer like polyvinyl chloride (PVC) at high temperatures, the Dibutyl 2,2'-oxybisacetate molecules diffuse into the polymer matrix. The polar ester groups form favorable dipole-dipole interactions with the polar C-Cl bonds of the PVC chains, ensuring good compatibility and preventing the plasticizer from easily leaching out. Simultaneously, the flexible ether backbone and butyl chains disrupt the strong, rigid intermolecular attractions between the PVC chains, effectively lubricating them and imparting flexibility to the final product.

Safety and Toxicological Profile

Based on available safety data, Dibutyl 2,2'-oxybisacetate is classified with GHS pictograms indicating it can cause irritation.[1] A comprehensive toxicological profile has not been thoroughly investigated, and therefore, standard precautions for handling laboratory chemicals should be strictly followed.

-

GHS Classification:

-

Precautionary Statements (selected):

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

Handling Recommendations: Professionals handling this substance should wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and safety glasses with side shields or goggles. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

Dibutyl 2,2'-oxybisacetate is a structurally distinct molecule whose properties are dictated by the interplay of its central ether linkage, dual ester groups, and terminal alkyl chains. This combination results in a flexible, compatible molecule ideally suited for applications as a plasticizer. While requiring standard handling precautions due to its irritant nature, its straightforward synthesis via Fischer esterification and predictable spectroscopic signature make it an accessible compound for both academic research and industrial evaluation in the field of polymer science.

References

- CN103030563A - Dibutyl phthalate synthesis process - Google Patents. (n.d.).

-

Gao, L., Yin, Y., Luo, T., et al. (2018). Study of preparation of dibutyl terephthalate by alcoholysis of waste PET catalyzed by diacid ionic liquid. Journal of Dalian University of Technology. Retrieved February 6, 2026, from [Link]

-

Lafaye, G., Ezzah-Joo, S., et al. (2018). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. MDPI. Retrieved February 6, 2026, from [Link]

-

International Journal of Science, Engineering and Management. (2018). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. Technoarete. Retrieved February 6, 2026, from [Link]

-

U.S. Environmental Protection Agency (EPA). (2000). Dibutyl Phthalate. Retrieved February 6, 2026, from [Link]

-

PubMed. (2024). Plasticization mechanism of biobased plasticizers comprising polyethylene glycol diglycidyl ether-butyl citrate with both long and short chains on poly(lactic acid). Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). Dibutyl 2,2'-dithiodiacetate. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2014). Esterification of Acetic Acid with Butanol: Operation in a Packed Bed Reactive Distillation Column. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). WO1996022960A1 - Process for producing 2,2-dihydroxyacetic acid menthyl ester.

-

The Hallstar Company. (n.d.). The Function and Selection of Ester Plasticizers. Retrieved February 6, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2001). TOXICOLOGICAL PROFILE FOR DI-n-BUTYL PHTHALATE. Retrieved February 6, 2026, from [Link]

-

ChemistNATE. (2020, August 27). Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). YouTube. Retrieved February 6, 2026, from [Link]

-

Park, K. (n.d.). PLASTICIZERS. Purdue University. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (2014). Two-dimensional infrared spectroscopy reveals the complex behavior of an amyloid fibril inhibitor. PMC. Retrieved February 6, 2026, from [Link]

-

Nanjing Union Rubber Chemicals. (2016). Mechanism of plasticizer. Retrieved February 6, 2026, from [Link]

-

Consumer Product Safety Commission. (2010). Toxicity Review for Di-n-butyl Phthalate (Dibutyl Phthalate or DBP). Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 4,4'-Di-tert-butyl-2,2'-bipyridyl. Retrieved February 6, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved February 6, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Dibutyl phthalate. NIST Chemistry WebBook. Retrieved February 6, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Dibutyl terephthalate. NIST Chemistry WebBook. Retrieved February 6, 2026, from [Link]

Sources

Dibutyl 2,2'-oxybisacetate CAS number 6634-18-0

An In-Depth Technical Guide to Dibutyl 2,2'-oxybisacetate (CAS: 6634-18-0) for Scientific Professionals

Executive Summary

Dibutyl 2,2'-oxybisacetate (CAS No. 6634-18-0), also known as Dibutyl Diglycolate, is a diester characterized by a central ether linkage.[1] With the molecular formula C12H22O5 and a molecular weight of 246.3 g/mol , this compound presents as a liquid with potential applications as a plasticizer.[1] This guide provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development. It covers the essential physicochemical properties, a proposed synthesis pathway grounded in established esterification principles, robust analytical methodologies for characterization, and a detailed toxicological and safety profile based on available data and metabolic inference from structurally analogous compounds. The document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this compound.

Physicochemical Properties and Molecular Structure

The fundamental physical and chemical characteristics of Dibutyl 2,2'-oxybisacetate determine its behavior in experimental and industrial settings. These properties are summarized below.

Table 1: Key Physicochemical Properties of Dibutyl 2,2'-oxybisacetate

| Property | Value | Source |

| CAS Number | 6634-18-0 | [1] |

| Molecular Formula | C12H22O5 | [1] |

| Molecular Weight | 246.3 g/mol | [1] |

| Boiling Point | 157 °C (at 7 Torr) | [1] |

| Density (Predicted) | 1.026 ± 0.06 g/cm³ | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Molecular Structure

The structure of Dibutyl 2,2'-oxybisacetate features two butyl ester groups linked by a central ether oxygen. This combination of flexible alkyl chains and polar ester/ether functionalities is key to its physical properties and potential applications.

Analytical Methodologies

Proper characterization is critical to confirm the identity and purity of the synthesized compound. A multi-technique approach is recommended.

Rationale for Method Selection

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds like diesters. It provides purity information (GC chromatogram) and structural confirmation through the mass-to-charge ratio of the molecular ion and its fragmentation pattern (MS spectrum).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: An essential technique for confirming the presence of key functional groups. For Dibutyl 2,2'-oxybisacetate, the characteristic ester carbonyl (C=O) and ether (C-O-C) stretches are definitive.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the most definitive structural elucidation by mapping the chemical environment of every proton and carbon atom in the molecule.

Protocol: Purity Assessment by GC-MS

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified product in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a standard GC-MS system.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: 250°C, split mode (e.g., 50:1).

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

-

-

Data Analysis: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should be analyzed for the molecular ion ([M]⁺, expected at m/z 246) and characteristic fragments corresponding to the loss of butoxy groups or other logical cleavages.

Protocol: Structural Confirmation by FT-IR Spectroscopy

-

Sample Preparation: Apply a thin film of the neat liquid product onto a salt plate (NaCl or KBr).

-

Data Acquisition: Acquire the spectrum using a standard FT-IR spectrometer over the range of 4000-600 cm⁻¹.

-

Data Analysis: The resulting spectrum should display characteristic absorption bands:

-

~2870-2960 cm⁻¹: Strong C-H stretching (alkyl chains).

-

~1740 cm⁻¹: Very strong C=O stretching (ester carbonyl).

-

~1120-1250 cm⁻¹: Strong C-O stretching (ester and ether linkages). The ether C-O-C stretch is typically a prominent feature around 1120 cm⁻¹.

-

Applications and Industrial Relevance

Role as a Potential Plasticizer

The molecular structure of Dibutyl 2,2'-oxybisacetate, with its flexible diether backbone and non-polar butyl chains, is analogous to that of phthalate and adipate plasticizers. These molecules function by embedding themselves between polymer chains (e.g., PVC), increasing intermolecular spacing and allowing the chains to slide past one another, thereby imparting flexibility and softness to the material. While not as widely documented as mainstream plasticizers, it is sold as a potential plasticizer, likely for specialty applications. [1]

Component in Solvent Formulations

Dibutyl 2,2'-oxybisacetate is listed as a minor component (≤ 2%) in the solvent formulation "Polysolvan O". [2]In such mixtures, it likely contributes to the overall solvency properties, boiling point range, and performance characteristics of the final product.

Toxicological Profile and Safe Handling

Understanding the toxicological properties and metabolic fate is paramount for ensuring the safety of laboratory and industrial personnel.

GHS Hazard Classification

The compound has been classified according to the Globally Harmonized System (GHS).

Table 2: GHS Hazard Information for Dibutyl 2,2'-oxybisacetate

| Identifier | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [1] |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 | [1] |

A material safety data sheet for a formulation containing this compound notes that it may cause respiratory tract irritation. [2]

Proposed Metabolic Pathway: Esterase-Mediated Hydrolysis

No specific metabolism studies for Dibutyl 2,2'-oxybisacetate were found. However, its metabolic fate can be reliably predicted based on extensive studies of similar diesters, particularly Di-n-butyl phthalate (DBP). DBP is rapidly hydrolyzed in the body by non-specific carboxyesterases to its monoester, Monobutyl phthalate (MBP), which is the primary metabolite, followed by further oxidative metabolism. [3][4][5]The initial hydrolysis is a key detoxification step.

It is highly probable that Dibutyl 2,2'-oxybisacetate undergoes a similar two-step hydrolysis via carboxyesterases present in the liver, blood, and other tissues.

-

Step 1: Hydrolysis of one butyl ester group to form Monobutyl 2,2'-oxybisacetate and n-butanol.

-

Step 2: Hydrolysis of the second butyl ester group to yield the water-soluble and readily excretable diglycolic acid and another molecule of n-butanol.

Safe Handling and Storage Protocol

Adherence to a strict safety protocol is mandatory when handling this chemical.

-

Engineering Controls: Always handle Dibutyl 2,2'-oxybisacetate inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles with side shields (conforming to EN 166 or equivalent). [6] * Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile rubber (consult glove manufacturer's data for breakthrough times). [6] * Body Protection: Wear a standard laboratory coat.

-

-

Handling Procedures:

-

Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [1][7]Keep containers tightly sealed to prevent moisture contamination.

Conclusion

Dibutyl 2,2'-oxybisacetate (CAS 6634-18-0) is a diester with established physicochemical properties and a clear, predictable pathway for chemical synthesis. While its primary application appears to be as a specialty plasticizer and solvent component, a full understanding of its performance characteristics requires further research. Its toxicological profile, marked by skin and eye irritation, necessitates careful handling in accordance with modern safety standards. The proposed metabolic pathway, based on enzymatic hydrolysis, provides a strong foundation for assessing its biocompatibility and environmental fate. This guide serves as a foundational technical resource for scientists engaging with this compound in research and development.

References

- ChemicalBook. (2025). Dibutyl succinate | 141-03-7.

- ChemicalBook. (n.d.). Dibutyl succinate CAS#: 141-03-7.

- MedChemExpress. (n.d.). Dibutyl phthalate-d22 | Stable Isotope.

- Google Patents. (n.d.). CN103030563A - Dibutyl phthalate synthesis process.

- Consumer Product Safety Commission. (n.d.). Toxicity Review for Di-n-butyl Phthalate (Dibutyl Phthalate or DBP).

- Matsuoka, T., Kurohane, K., Suzuki, W., Ogawa, E., Kobayashi, K., & Imai, Y. (2015).

- U.S. Environmental Protection Agency. (n.d.). Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies. PMC - NIH.

- ChemicalBook. (2026). dibutyl 2,2'-oxybisacetate | 6634-18-0.

- Yost, E. E., et al. (2018). Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies. PubMed.

- Sigma-Aldrich. (n.d.). Dibutyltin diacetate technical grade 1067-33-0.

- PubChem. (n.d.). Dibutyl 2,2'-dithiodiacetate | C12H22O4S2 | CID 90308.

- PubChem. (n.d.). Dibutyl succinate | C12H22O4 | CID 8830.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Google Patents. (n.d.). WO1996022960A1 - Process for producing 2,2-dihydroxyacetic acid menthyl ester.

- Kremer Pigmente. (2014). 67552 Polysolvan O.

- Sigma-Aldrich. (2025). Aldrich 291234 - SAFETY DATA SHEET.

- Stobec. (2011). Material Safety Data Sheet - Polysolvan O(R).

- Koch, H. M., et al. (2012). Di-n-butyl phthalate (DnBP) and diisobutyl phthalate (DiBP) metabolism in a human volunteer after single oral doses.

- Mint, A., & Hotchkiss, S. A. (2000).

- Chemrest. (n.d.). SDS: Dibutyl succinate.

- Guidechem. (n.d.). C12H22O5 - Chemical Dictionary.

-

YouTube. (2021). Synthesis of Dibutyl Ether: Reactive distillation. Retrieved from [Link].

- Pharmaguideline. (2008). Method of Analysis for Dibutyl Phthalate.

- Li, N., et al. (2015). Extraction and mechanistic investigation of trace dibutyl phthalate using an ionic liquid aqueous two-phase system.

- Knopp, D., & Schiller, F. (1992).

- Chemstock. (n.d.). DIBUTYL MALEATE (DBM).

- El-hawari, M., et al. (1986).

- National Institutes of Health. (n.d.). Di-tert-butyl 2,2′-[(biphenyl-4,4′-diyl)dioxy]diacetate.

- DIC Corporation. (n.d.). 4-Tertiary Butylcatechol | Business & Products.

Sources

- 1. dibutyl 2,2'-oxybisacetate | 6634-18-0 [chemicalbook.com]

- 2. stobec.com [stobec.com]

- 3. cpsc.gov [cpsc.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of percutaneous absorption and metabolism of di-n-butylphthalate in various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kremer-pigmente.com [kremer-pigmente.com]

- 7. chemstock.ae [chemstock.ae]

Technical Whitepaper: Advanced Synthesis & Optimization of Dibutyl 2,2'-oxybisacetate

Executive Summary

Dibutyl 2,2'-oxybisacetate (CAS: 6634-18-0), commonly known as Dibutyl Diglycolate, is a critical diester utilized as a high-performance plasticizer and a selective extractant in hydrometallurgy, particularly for the separation of Rare Earth Elements (REEs) and actinides. While traditional synthesis relies on homogeneous mineral acids (e.g.,

This technical guide presents an optimized, self-validating protocol using Solid Acid Catalysis (Heteropolyacids or Ion-Exchange Resins) . This methodology enhances yield, minimizes environmental impact, and ensures high purity (>98%) suitable for sensitive extraction applications.

Retrosynthetic Analysis & Thermodynamics

The synthesis is a classic Fischer Esterification involving the condensation of Diglycolic acid (2,2'-oxybisacetic acid) with n-Butanol.

Reaction Pathway

The reaction is an equilibrium-limited process driven by acid catalysis. To achieve high conversion, the principle of Le Chatelier must be exploited by the continuous removal of water.

(Diglycolic Acid) + (n-Butanol)

Mechanistic Visualization

The following diagram details the acid-catalyzed mechanism, highlighting the critical tetrahedral intermediate formation and water elimination steps.

Critical Reagents & Catalyst Selection

The choice of catalyst dictates the purification burden. We reject homogeneous sulfuric acid in favor of Heteropolyacids (HPAs) or Sulfonated Resins for their "Green Chemistry" attributes.

Catalyst Performance Comparison

| Parameter | Sulfuric Acid ( | Amberlyst-15 (Resin) | Phosphotungstic Acid (HPW) |

| Phase | Homogeneous (Liquid) | Heterogeneous (Solid) | Heterogeneous (Solid) |

| Reaction Temp | 100–120°C | < 120°C (Thermal limit) | > 140°C (High Stability) |

| Corrosivity | High | Low | Low |

| Separation | Neutralization/Wash (Lossy) | Filtration (Simple) | Filtration/Recrystallization |

| Reusability | None | High (5-10 cycles) | High (Regenerable) |

| Selectivity | Moderate (Charring risk) | High | Very High |

Recommendation: Use Phosphotungstic Acid (HPW) supported on silica or neat, due to its pseudo-liquid phase behavior and high thermal stability, or Amberlyst-15 for milder conditions.

Optimized Experimental Protocol

Objective: Synthesize 50g of Dibutyl 2,2'-oxybisacetate. Safety: n-Butanol is flammable. Work in a fume hood.

Reagents[2]

-

Diglycolic Acid: 0.2 mol (~26.8 g)

-

n-Butanol: 0.6 mol (~44.5 g) (3:1 molar excess to drive equilibrium)

-

Catalyst: Phosphotungstic Acid (0.5 wt% of total mass) or Amberlyst-15 (1.5 g).

-

Entrainer: Toluene (30 mL) – Optional but recommended for efficient azeotropic water removal.

Step-by-Step Methodology

-

Reactor Setup:

-

Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar.

-

Attach a Dean-Stark trap topped with a reflux condenser.

-

Insert a thermometer into the reaction mixture.

-

-

Reaction Initiation:

-

Charge the RBF with Diglycolic Acid, n-Butanol, and Toluene.

-

Add the solid catalyst.

-

Heat the mixture using an oil bath set to ~130°C. The reaction mixture should reflux gently.

-

-

Water Removal (The Control System):

-

As the reaction proceeds, the Toluene/Water/Butanol azeotrope will condense. Water will separate to the bottom of the Dean-Stark trap.

-

Endpoint Criteria: Monitor the water volume. Theoretical yield is ~7.2 mL water. Continue reflux until water collection ceases (approx. 3–5 hours).

-

-

Catalyst Recovery:

-

Cool the mixture to room temperature.

-

Filtration: Filter the mixture through a sintered glass funnel to remove the solid catalyst (Amberlyst or HPW). Save the catalyst for regeneration.

-

-

Work-up & Purification:

-

Solvent Strip: Remove excess Butanol and Toluene via rotary evaporation (50°C, reduced pressure).

-

Neutralization: Wash the residue with 5%

solution (2 x 20 mL) to remove trace unreacted acid, followed by Brine (1 x 20 mL). -

Drying: Dry the organic layer over anhydrous

. -

Vacuum Distillation: Perform fractional distillation under high vacuum (< 5 Torr). Collect the fraction boiling at 155–160°C (at 7 Torr) [1].

-

Process Workflow Diagram

Characterization & Validation

To ensure the product meets research-grade standards (>98% purity), the following analytical markers must be verified.

| Method | Expected Signal/Value | Structural Assignment |

| Refractive Index | Purity check vs. literature | |

| FT-IR | 1735–1750 | C=O Stretch (Ester) |

| FT-IR | 1100–1200 | C-O-C Stretch (Ether backbone) |

| 1H NMR (CDCl3) | ||

| 1H NMR (CDCl3) |

Troubleshooting:

-

Low Yield? Ensure the Dean-Stark trap is actively removing water. If the reaction stalls, add fresh toluene.

-

High Acid Value? The neutralization step was insufficient. Repeat the bicarbonate wash.

Applications in Extraction (Contextual Grounding)

While this guide focuses on synthesis, understanding the application validates the purity requirements. Dibutyl diglycolate (and its amide analogs like TBDGA) acts as a tridentate ligand. The ether oxygen and two carbonyl oxygens form a "pincer" around metal cations.

In Rare Earth Element (REE) partitioning, this molecule is used to extract Lanthanides from aqueous nitrate solutions. Impurities (unreacted alcohol or mono-esters) significantly alter the distribution coefficients (

References

-

ChemicalBook. (2026).[2] Dibutyl 2,2'-oxybisacetate Properties and Boiling Point Data.[2]Link

-

Research Outreach. (2023). Using diglycolamides to improve rare-earth element separation.[3][4][5] (Context on Diglycolic derivatives in extraction). Link

-

Tian, et al. (2010). Heteropoly Acid-Based Catalysts for Hydrolytic Depolymerization. (Reference for HPA catalyst stability and reusability). Link

-

Toor, A. P., et al. (2011). Kinetic Study of Esterification of Acetic Acid with n-butanol Catalyzed by Ion Exchange Resin. (Kinetics of butyl esterification). Link

Sources

- 1. CN101239912A - A kind of method of synthesizing dibutyl malate - Google Patents [patents.google.com]

- 2. dibutyl 2,2'-oxybisacetate | 6634-18-0 [chemicalbook.com]

- 3. Research Portal [verso.uidaho.edu]

- 4. researchgate.net [researchgate.net]

- 5. Using diglycolamides to improve rare-earth element separation - Research Outreach [researchoutreach.org]

Solubility of Dibutyl 2,2'-oxybisacetate in organic solvents

Technical Guide: Solubility Profile and Determination of Dibutyl 2,2'-Oxybisacetate

Executive Summary

Dibutyl 2,2'-oxybisacetate (also known as Dibutyl diglycolate) is a lipophilic diester-ether widely utilized as a plasticizer and a neutral extractant in hydrometallurgy. Its unique structure—featuring two butyl ester groups flanking a central ether linkage—imparts a specific solubility profile characterized by high miscibility with non-polar and polar aprotic solvents, while maintaining low aqueous solubility.

This guide provides a comprehensive technical analysis of its solubility landscape. It moves beyond simple "soluble/insoluble" binary classifications to explore the thermodynamic drivers of dissolution, predictive modeling using Hansen Solubility Parameters (HSP), and rigorous experimental protocols for precise data generation.

Physicochemical Identity & Structural Logic

Understanding the solubility of Dibutyl 2,2'-oxybisacetate requires analyzing its molecular architecture. The molecule consists of a flexible diglycolic acid backbone esterified with butyl chains.

Table 1: Physicochemical Profile

| Property | Data | Structural Implication |

| CAS Number | 6634-18-0 | Unique Identifier |

| Molecular Formula | Diester + Ether functionality | |

| Molecular Weight | 246.30 g/mol | Moderate volatility, liquid at RT |

| Boiling Point | ~157°C (7 Torr) | High boiling point, suitable for high-T extractions |

| Density | 1.026 g/cm³ | Slightly denser than water, facilitating phase separation |

| Predicted LogP | ~2.5 – 3.0 | Lipophilic; partitions strongly into organic phases |

Solubility Mechanism:

The central ether oxygen (

-

Protic solvents (Alcohols): By accepting H-bonds from the solvent.

-

Aprotic solvents (Ketones, Ethers): Through dipole-dipole interactions.

-

Hydrocarbons: Due to the hydrophobic butyl chains (

).

Solubility Landscape & Hansen Parameters

To predict compatibility without extensive testing, we utilize Hansen Solubility Parameters (HSP). The total solubility parameter (

Estimated HSP Profile for Dibutyl 2,2'-oxybisacetate:

-

(Dispersion): ~16.0 MPa

-

(Polarity): ~6.0–7.0 MPa

-

(H-Bonding): ~5.0–6.0 MPa

Table 2: Predicted Solubility in Common Solvents

| Solvent Class | Representative Solvents | Solubility Prediction | Thermodynamic Rationale |

| Chlorinated | Dichloromethane, Chloroform | Very High | Excellent match in |

| Aromatics | Toluene, Benzene | High | |

| Alcohols | Ethanol, Isopropanol | High | Solvent donates H-bond to ester/ether oxygens. |

| Alkanes | Hexane, Heptane | Moderate/High | Butyl chains facilitate solvation, though polarity gap exists. |

| Water | Water | Very Low (<250 mg/L) | High |

Experimental Determination Protocols

For critical applications (e.g., drug formulation or extraction kinetics), reliance on literature values is insufficient. The following protocols represent the industry standard for generating high-precision solubility data.

Method A: Dynamic Laser Monitoring (High Precision)

This method eliminates sampling errors and is ideal for generating temperature-dependent solubility curves (Polythermal method).

Principle: A mixture of known composition is heated until clear (dissolution) and cooled until turbid (nucleation). The "clear point" is recorded via laser transmittance.

Figure 1: Workflow for the Dynamic Laser Monitoring Solubility Determination.

Method B: Static Gravimetric Method (Robust)

Best for determining solubility at a fixed temperature (Isothermal method).

-

Saturation: Add excess Dibutyl 2,2'-oxybisacetate to the solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (e.g., 298.15 K) for 24–48 hours.

-

Phase Separation: Stop stirring and allow phases to settle (or centrifuge).

-

Sampling: Withdraw the supernatant using a syringe filter (0.22 µm, PTFE).

-

Quantification: Evaporate solvent and weigh residue (Gravimetric) or analyze via GC-FID/HPLC.

Thermodynamic Modeling

To extrapolate experimental data to other temperatures, the Modified Apelblat Equation is the gold standard for ester solubility. It accounts for the non-ideal behavior of the solution enthalpy.

The Equation:

Where:

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).

- : Empirical model parameters derived from regression.

Thermodynamic Insight:

By plotting

-

Positive

: Endothermic dissolution (Solubility increases with T). -

Positive

: Entropy-driven process (Disorder increases upon mixing).

Figure 2: Decision logic for selecting the appropriate thermodynamic model.

Applications & Implications

1. Solvent Extraction (Hydrometallurgy): Dibutyl 2,2'-oxybisacetate acts as a neutral extractant. Its high solubility in kerosene or dodecane (often requiring a modifier like isodecanol if a third phase forms) makes it ideal for extracting metal ions from aqueous nitrate solutions. The ether oxygen provides a "bite" for coordinating metal cations (e.g., Lanthanides).

2. Plasticization:

As a plasticizer for PVC or PVB, the compound must remain dissolved in the polymer matrix. Its solubility parameters (

References

-

PubChem. (n.d.). Dibutyl 2,2'-oxybisacetate (Compound).[2][3] National Library of Medicine. Retrieved October 25, 2023, from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Grounding for HSP methodology).

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Sources

Technical Monograph: Dibutyl 2,2'-oxybisacetate (DBOA) in Advanced Polymer Matrices

Executive Summary: The Chemical Identity & Rationale

Dibutyl 2,2'-oxybisacetate (DBOA) , commonly known as Dibutyl Diglycolate , represents a specialized class of aliphatic ether-ester plasticizers. Unlike traditional phthalates (e.g., DEHP) or simple aliphatic esters (e.g., Dibutyl Sebacate), DBOA incorporates an ether linkage (-O-) within its dicarboxylate backbone.

This structural nuance provides a unique balance of high polarity and low-temperature flexibility , making it a critical candidate for polymer formulations where solvent resistance and cold-chain integrity are paramount—specifically in medical packaging and specialized drug delivery matrices.

Physiochemical Profile[1][2][3][4][5]

| Property | Value / Description |

| IUPAC Name | Dibutyl 2,2'-oxybisacetate |

| CAS Number | 6634-18-0 (General), 19201-34-4 (n-butyl isomer) |

| Molecular Formula | C₁₂H₂₂O₅ |

| Molecular Weight | 246.30 g/mol |

| Boiling Point | ~285 °C (at 760 mmHg); 157 °C (at 7 mmHg) |

| Solubility | Soluble in alcohols, ketones, esters, aromatic hydrocarbons.[1] Insoluble in water.[2][3] |

| Key Functional Group | Ether oxygen (C-O-C) flanked by ester groups. |

Mechanistic Action: The "Ether Effect" in Plasticization

To understand DBOA's utility, one must look beyond the standard "Lubricity Theory." The efficacy of DBOA stems from the thermodynamic interactions driven by its central ether oxygen.

Rotational Freedom & Free Volume

Standard aliphatic plasticizers (like adipates) rely on methylene (-CH2-) chains to separate polymer strands. However, the energy barrier for rotation around a C-O bond (approx. 2.7 kcal/mol) is significantly lower than that of a C-C bond (approx. 3.3 kcal/mol).[4]

-

Mechanism: The central ether linkage in DBOA acts as a "molecular hinge," allowing the plasticizer to adopt multiple conformations rapidly.

-

Result: This increases the Free Volume of the polymer system more efficiently per mole than equivalent carbon-chain esters, resulting in superior low-temperature flexibility (Cold Flex) for polymers like PVC and PVDC.

Thermodynamic Compatibility (Hansen Solubility Parameters)

The ether oxygen increases the hydrogen-bonding (

-

PVC Parameters:

, -

DBOA (Estimated): Higher

than Dibutyl Sebacate, reducing exudation (blooming) rates in polar matrices.

Visualization: Plasticization Pathway[2]

Figure 1: The mechanistic pathway of DBOA plasticization, highlighting the critical role of the ether linkage in reducing glass transition temperature (

Applications in Pharmaceutical & Medical Polymers[2][3]

While DBOA is used industrially as a solvent extractant, its role in drug development focuses on medical device plastics and specialized coatings .

Medical Tubing & Cryogenic Storage (PVC)

Standard phthalates (DEHP) are under regulatory pressure. DBOA offers a viable alternative for medical tubing that must remain flexible during cryogenic storage (e.g., blood bags, bio-banking).

-

Advantage: The ether backbone prevents the "brittle fracture" often seen in standard aliphatic esters at -40°C.

PVDC (Saran) Barrier Coatings

Polyvinylidene chloride (PVDC) is a high-barrier polymer used to protect moisture-sensitive drugs. PVDC is notoriously difficult to process due to thermal instability.

-

DBOA Role: Acts as a processing aid that lowers the melt viscosity without compromising the gas barrier properties, unlike bulky phthalates which can create "voids" in the barrier.

Experimental Protocols

Synthesis of Dibutyl 2,2'-oxybisacetate (DBOA)

Objective: Synthesize high-purity DBOA via acid-catalyzed Fischer esterification. Scale: Laboratory (100g basis).

Reagents:

-

Diglycolic acid (2,2'-oxydiacetic acid): 134.1 g (1.0 mol)

-

n-Butanol: 296 g (4.0 mol) – Excess required to drive equilibrium.

-

Catalyst: p-Toluenesulfonic acid (p-TSA): 1.5 g

-

Solvent: Toluene (100 mL) – Azeotropic agent.

Workflow:

-

Setup: Equip a 1L Round Bottom Flask with a Dean-Stark trap and reflux condenser.

-

Reaction: Charge Diglycolic acid, n-Butanol, p-TSA, and Toluene.

-

Reflux: Heat to reflux (approx. 115-120°C). Monitor water collection in the Dean-Stark trap. Continue until theoretical water (36 mL) is collected (approx. 4-6 hours).

-

Neutralization: Cool to room temperature. Wash organic layer with 5% NaHCO₃ solution (2x) to remove acid catalyst and unreacted diglycolic acid.

-

Washing: Wash with brine (sat. NaCl) to neutral pH.

-

Purification: Dry over anhydrous MgSO₄. Filter.

-

Distillation: Remove excess butanol and toluene via rotary evaporation. Perform vacuum distillation (approx. 157°C at 7 mmHg) to isolate pure DBOA.

Figure 2: Synthesis workflow for DBOA ensuring removal of acidic impurities critical for medical polymer compatibility.

Compounding Protocol: PVC Medical Film

Objective: Evaluate DBOA plasticization efficiency in PVC.

-

Formulation:

-

PVC Resin (K-value 70): 100 phr

-

DBOA: 40 phr

-

Ca/Zn Stabilizer: 2 phr

-

Epoxidized Soybean Oil (Co-stabilizer): 3 phr

-

-

Dry Blending: Mix components in a high-speed mixer at 80°C for 10 minutes to ensure absorption.

-

Melt Compounding: Use a two-roll mill at 160°C.

-

Note: DBOA has lower viscosity than DEHP; add slowly to prevent lubrication slip on the rolls.

-

-

Compression Molding: Press at 170°C, 150 bar for 5 minutes to form 1mm sheets.

-

Testing: Perform Shore A Hardness and Low-Temperature Brittleness test (ASTM D746).

Toxicology & Regulatory Safety (Critical Assessment)

Warning: While DBOA is an effective plasticizer, its metabolic profile requires careful scrutiny in drug development.

-

Metabolism: DBOA hydrolyzes in vivo to n-butanol and diglycolic acid .

-

Toxicity Concern: Diglycolic acid is a known nephrotoxin (kidney toxicity) at high systemic doses. It is structurally related to the toxic metabolite of diethylene glycol.

-

Regulatory Status:

-

Indirect Food Contact: DBOA is permitted in certain food-contact adhesives and coatings (check specific CFR 21 sections for "Diglycolic acid esters").

-

Medical Use: Unlike Citrates (ATBC), DBOA is not generally recognized as safe (GRAS) for direct oral consumption. Its use is primarily restricted to external medical devices (tubing, bags) or packaging where migration into the drug product is negligible.

-

Self-Validating Safety Protocol: Any use of DBOA in a pharmaceutical application must be accompanied by an Extraction & Leachable (E&L) study.

-

Expose the polymer to the drug vehicle (e.g., saline, ethanol).

-

Analyze leachate via GC-MS.

-

Calculate the Permitted Daily Exposure (PDE) based on the NOAEL of diglycolic acid.

References

-

PubChem. (n.d.).[4] Dibutyl 2,2'-oxybisacetate (Compound Summary).[1] National Library of Medicine.[6] Retrieved from [Link]

- Wypych, G. (2017). Handbook of Plasticizers (3rd Edition). ChemTec Publishing. (Authoritative text on plasticizer mechanisms and solubility parameters).

-

European Chemicals Agency (ECHA). (n.d.).[4] Registration Dossier: Dibutyl Diglycolate.[5] Retrieved from [Link]

- ASTM International. (2020). ASTM D746 - Standard Test Method for Brittleness Temperature of Plastics and Elastomers by Impact.

-

Mellan, I. (1961). The Behavior of Plasticizers.[5][7] Pergamon Press. (Foundational text on the "ether effect" in aliphatic plasticizers).

Sources

- 1. dibutyl 2,2'-oxybisacetate | 6634-18-0 [chemicalbook.com]

- 2. Dibutyl Phthalate | C16H22O4 | CID 3026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Dibutyl 2,2'-dithiodiacetate | C12H22O4S2 | CID 90308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. specialchem.com [specialchem.com]

Advanced Applications of Dibutyl Diglycolate in Research: A Technical Guide

Topic: Potential Applications of Dibutyl Diglycolate in Research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibutyl Diglycolate (DBDG), chemically known as dibutyl 2,2'-oxybisacetate (CAS: 6634-18-0), is a specialized aliphatic ester often overshadowed by its phthalate and sebacate counterparts. While frequently confused with Dibutyl Carbitol (a gold extractant), DBDG occupies a distinct niche in research as a high-polarity plasticizer for polymer membranes and a specialized solvent intermediate.

This guide provides a rigorous examination of DBDG, focusing on its utility in Ion-Selective Electrodes (ISEs) and polymer science. It distinguishes DBDG from structurally similar compounds to ensure experimental success and outlines precise protocols for its synthesis and application.

Part 1: Chemical Profile & Critical Distinctions

Structural Identity

Dibutyl Diglycolate is the diester of diglycolic acid and n-butanol. Its structure features a central ether linkage flanked by two ester groups, imparting a unique polarity profile that differs from standard aliphatic plasticizers like Dibutyl Sebacate (DBS).

-

Molecular Formula:

-

Molecular Weight: 246.30 g/mol

The "Carbitol" Trap: A Warning for Researchers

CRITICAL NOTE: In literature, DBDG is often confused with Dibutyl Carbitol (DBC) (Diethylene glycol dibutyl ether, CAS: 112-73-2).

-

Dibutyl Carbitol (DBC): A polyether used extensively for the solvent extraction of Gold(III) from chloride media.[5]

-

Dibutyl Diglycolate (DBDG): A diester used primarily as a plasticizer. Do not use DBDG for gold extraction protocols intended for DBC; the ester linkages may hydrolyze under the harsh acidic conditions (aqua regia) used in gold recovery.

Part 2: Synthesis Protocol (Self-Validating)

For research applications requiring high-purity DBDG free from commercial stabilizers, in-house synthesis via Fischer Esterification is the gold standard.

Reaction Mechanism

The synthesis involves the acid-catalyzed condensation of Diglycolic Acid with n-Butanol.

Figure 1: Fischer Esterification workflow for the synthesis of Dibutyl Diglycolate.

Step-by-Step Methodology

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

-

Charging: Add Diglycolic Acid (0.1 mol, 13.4 g) and n-Butanol (0.4 mol, 29.6 g) (4:1 molar excess to drive equilibrium).

-

Catalysis: Add p-Toluenesulfonic acid (p-TSA) (0.5 g) as the catalyst.

-

Reflux: Heat the mixture to reflux (~120°C bath temperature). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3-5 hours).

-

Workup (Validation Step):

-

Cool to room temperature.

-

Wash the organic layer twice with saturated

(removes unreacted acid; cessation of bubbling indicates completion). -

Wash once with Brine (removes residual water/butanol).

-

Dry over anhydrous

.

-

-

Purification: Filter and perform vacuum distillation. Collect the fraction boiling at 157°C (at 7 Torr) .

-

QC Check: Verify structure via FTIR (Look for Ester C=O stretch at ~1740 cm⁻¹ and Ether C-O-C stretch at ~1100-1200 cm⁻¹).

Part 3: Primary Application – Plasticizer for Ion-Selective Electrodes (ISEs)

The Role of DBDG in Sensing

In Poly(vinyl chloride) (PVC) membrane electrodes, the plasticizer is not merely a mechanical softener; it is the solvent mediator that determines the dielectric constant of the membrane.

-

Why DBDG? Unlike non-polar plasticizers (e.g., Dioctyl Sebacate), DBDG possesses a higher dielectric constant due to the ether oxygen and ester groups. This makes it ideal for divalent cation sensors (e.g.,

,

Experimental Protocol: Fabrication of a Calcium-Selective Membrane

This protocol details the creation of a potentiometric sensor using DBDG as the solvent mediator.

Materials:

-

High molecular weight PVC.

-

Dibutyl Diglycolate (DBDG) - Synthesized in Part 2.[6]

-

Ionophore: Calcium Ionophore II (ETH 129).

-

Lipophilic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB).

-

Solvent: Tetrahydrofuran (THF).

Procedure:

-

Cocktail Preparation:

-

Weigh the following components into a glass vial:

-

PVC: 33.0 mg (Matrix)

-

DBDG: 66.0 mg (Plasticizer/Solvent)

-

Ionophore (ETH 129): 1.0 mg

-

KTpClPB: 0.5 mg (Anionic sites to ensure permselectivity)

-

-

Note: The 1:2 ratio of PVC to Plasticizer is critical for ensuring the glass transition temperature (

) is well below room temperature.

-

-

Dissolution: Add 1.0 mL of THF . Vortex until the solution is completely clear and viscous.

-

Casting: Pour the mixture into a 24 mm glass ring fixed onto a glass plate.

-

Evaporation: Cover with a filter paper (to slow evaporation and prevent surface skinning) and let stand for 24 hours.

-

Assembly: Cut a 5 mm disc from the master membrane and mount it into a standard electrode body (e.g., Philips body).

-

Conditioning (Self-Validation): Soak the electrode in 0.01 M

for 12 hours.-

Check: If the membrane turns opaque (whitening), the plasticizer is incompatible or leaching (unlikely with DBDG/PVC). A clear membrane validates compatibility.

-

Mechanism of Action Diagram

Figure 2: Mechanistic role of DBDG in stabilizing the cation-ionophore complex within the PVC matrix.

Part 4: Quantitative Data & Properties

For researchers comparing DBDG to standard plasticizers (like DOP or NPOE), the following data is essential for experimental design.

Table 1: Comparative Properties of Plasticizers for ISEs

| Property | Dibutyl Diglycolate (DBDG) | Dibutyl Phthalate (DBP) | o-Nitrophenyl Octyl Ether (NPOE) |

| Dielectric Constant ( | ~6 - 8 (Est.) | 6.4 | 24 |

| Lipophilicity (log P) | ~2.5 | 4.5 | 5.9 |

| Viscosity (cP) | Low | Medium | High |

| Primary Use | Divalent Cations, General | General Cations | Anions, Divalent Cations |

| Toxicity Profile | Low (Biodegradable ester) | High (Endocrine disruptor) | Low |

Data Interpretation: DBDG offers a "middle ground" polarity. It is more polar than aliphatic sebacates but less polar than nitro-aromatics (NPOE). This makes it an excellent candidate when NPOE causes ionophore leaching due to excessive polarity, or when phthalates are avoided due to toxicity concerns.

References

-

Chemical Identity & Properties

- Plasticizer Function in ISEs: Bakker, E., Bühlmann, P., & Pretsch, E. (1997). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics. Chemical Reviews, 97(8), 3083–3132. (Foundational text on plasticizer dielectric effects).

- Synthesis Protocol (Fischer Esterification)

-

Safety & Toxicology

Sources

- 1. ero.ontario.ca [ero.ontario.ca]

- 2. kremer-pigmente.com [kremer-pigmente.com]

- 3. dibutyl 2,2'-oxybisacetate | 6634-18-0 [chemicalbook.com]

- 4. saicmknowledge.org [saicmknowledge.org]

- 5. researchgate.net [researchgate.net]

- 6. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 7. A Comprehensive Study on the Effect of Plasticizers on the Characteristics of Polymer Inclusion Membranes (PIMs): Exploring Butyl Stearate as a Promising Alternative [mdpi.com]

- 8. solubilityofthings.com [solubilityofthings.com]

Environmental fate and toxicity of Dibutyl 2,2'-oxybisacetate

Environmental Fate and Toxicity of Dibutyl 2,2'-oxybisacetate: A Mechanistic Technical Guide

Executive Summary

Dibutyl 2,2'-oxybisacetate (CAS: 6634-18-0), frequently referred to as Dibutyl Diglycolate , serves industrially as a plasticizer and high-boiling solvent. While its functional utility is defined by its lipophilic butyl ester moieties, its toxicological and environmental profile is governed by its metabolic lability.

This technical guide posits that Dibutyl 2,2'-oxybisacetate acts as a pro-toxicant . Its lipophilicity facilitates biological uptake across membranes, where intracellular hydrolysis releases Diglycolic Acid (DGA) —a potent nephrotoxin and mitochondrial inhibitor. Consequently, the safety assessment of this compound must be inextricably linked to the pharmacokinetics of DGA. This document details the physicochemical drivers of its environmental fate, the specific molecular mechanisms of its mammalian toxicity, and the analytical protocols required for its detection.

Chemical Identity & Physicochemical Profiling

The environmental behavior of Dibutyl 2,2'-oxybisacetate is dictated by the competition between its hydrophobic butyl chains (driving sorption) and its central ether-ester linkage (driving hydrolysis).

Table 1: Physicochemical Properties & Identifiers

| Parameter | Value / Description | Significance |

| IUPAC Name | Dibutyl 2,2'-oxybisacetate | Official nomenclature |

| Synonyms | Dibutyl diglycolate; Bis(butoxycarbonylmethyl) ether | Common industrial names |

| CAS Number | 6634-18-0 | Unique Identifier |

| Molecular Formula | C₁₂H₂₂O₅ | |

| Molecular Weight | 246.30 g/mol | Moderate MW facilitates membrane transport |

| Physical State | Colorless liquid | |

| Log Kow (Est.) | 2.5 – 3.2 | Moderate lipophilicity; potential for bioaccumulation |

| Water Solubility | Low (< 500 mg/L estimated) | Limits dissolved phase transport; favors sediment sorption |

| Vapor Pressure | Low (< 1 Pa at 25°C) | Volatilization is not a significant fate pathway |

Environmental Fate Dynamics

The fate of Dibutyl 2,2'-oxybisacetate is characterized by a "Hydrolysis-Biodegradation" coupling. The ester bonds are susceptible to both abiotic and biotic cleavage.

Hydrolysis & Metabolic Activation

In aqueous environments, particularly at basic pH (pH > 8), the ester linkages undergo nucleophilic attack by hydroxide ions. However, enzymatic hydrolysis (mediated by carboxylesterases in bacteria or fish) is the dominant degradation pathway.

-

Primary Degradation: Cleavage of the butyl esters releases 1-Butanol and Diglycolic Acid (DGA) .

-

Kinetics: Abiotic hydrolysis is slow (half-life > 1 year at pH 7), but biotic hydrolysis reduces the half-life to days in active soils/sediments.

Biodegradation Pathway

Once hydrolyzed, the metabolites follow divergent paths:

-

1-Butanol: Rapidly mineralized via β-oxidation.

-

Diglycolic Acid (DGA): More persistent but biodegradable. It can be utilized by specific microbial strains (e.g., Pseudomonas spp.) as a carbon source, though it may transiently accumulate if microbial populations are not adapted.

Fate Visualization

The following diagram illustrates the degradation logic, moving from the parent compound to mineralization.

Figure 1: Environmental degradation pathway of Dibutyl 2,2'-oxybisacetate showing the release of the critical metabolite Diglycolic Acid.[1][2]

Toxicological Profile

The toxicity of Dibutyl 2,2'-oxybisacetate is metabolite-driven .[1][2][[“]] The parent compound itself acts primarily as a narcotic (non-polar narcosis) until metabolized.

Mammalian Toxicity: The Diglycolic Acid (DGA) Connection

The critical health hazard is Acute Kidney Injury (AKI) , specifically proximal tubular necrosis.[1][2] This mechanism is shared with Diethylene Glycol (DEG) poisoning, where DGA is the ultimate toxicant.

-

Mechanism of Action:

-

Uptake: The lipophilic parent compound enters the cell.

-

Activation: Intracellular esterases cleave the butyl groups, releasing DGA.

-

Mitochondrial Inhibition: DGA is structurally similar to succinate. It enters the mitochondria and competitively inhibits Succinate Dehydrogenase (Complex II) of the Electron Transport Chain.

-

Calcium Chelation: DGA chelates intracellular calcium, disrupting homeostasis and triggering necrosis.

-

-

Clinical Manifestation: Metabolic acidosis, anuria, and elevation of serum creatinine/BUN.

Aquatic Ecotoxicity

-

Fish: Moderate toxicity expected. The lipophilicity allows bioconcentration, but rapid metabolism usually prevents chronic bioaccumulation.

-

Predicted LC50 (96h): 10 – 100 mg/L (based on ester read-across).

-

-

Invertebrates (Daphnia): Likely more sensitive due to surface area/volume ratio.

-

Predicted EC50 (48h): 5 – 50 mg/L.

-

Toxicity Pathway Diagram

This diagram maps the "Trojan Horse" mechanism where the parent compound facilitates entry for the toxic metabolite.

Figure 2: Mechanistic pathway of Dibutyl 2,2'-oxybisacetate induced nephrotoxicity via mitochondrial dysfunction.

Analytical Methodologies

Accurate quantification requires distinguishing the parent ester from its acidic metabolite.

Table 2: Recommended Analytical Protocols

| Analyte | Method | Detector | Preparation/Notes |

| Parent Ester | GC-MS | EI / CI | Extraction: Liquid-Liquid Extraction (LLE) with Hexane or DCM.Column: DB-5ms or equivalent non-polar phase.Key Ions: Look for butyl fragments (m/z 57) and ester loss. |

| Metabolite (DGA) | LC-MS/MS | ESI (-) | Extraction: Solid Phase Extraction (SPE) - Weak Anion Exchange (WAX).Column: C18 or HILIC (due to high polarity).Transition: Monitor m/z 133 -> 115 (loss of water) or 133 -> 89 (decarboxylation). |

Self-Validating Protocol Tip: When analyzing biological matrices (urine/blood), always include a hydrolysis control step. If the concentration of DGA increases significantly after treating the sample with strong base/esterase, it confirms the presence of the parent conjugate or un-metabolized ester.

Risk Assessment Framework

For researchers developing drugs or handling this chemical, the risk assessment should follow a PEC/PNEC (Predicted Environmental Concentration / Predicted No-Effect Concentration) approach, heavily weighted by the mammalian toxicity data.

-

Hazard Identification: Nephrotoxin (Category 2 Target Organ Toxicity).

-

Exposure Assessment: Dermal absorption is significant due to lipophilicity. Inhalation of aerosols is a high-risk route.

-

Risk Characterization:

-

Safe Handling: Use chemically resistant gloves (Nitrile/Butyl rubber).

-

Disposal: Incineration is preferred to prevent leaching of DGA into groundwater.

-

References

-

European Chemicals Agency (ECHA). Registration Dossier: Dibutyl adipate (Read-across analogue for ester hydrolysis kinetics).[5]Link

-

PubChem. Dibutyl 2,2'-oxybisacetate (Compound Summary). National Library of Medicine. Link

-

Besenhofer, L. M., et al. (2011). Diglycolic Acid Is the Nephrotoxic Metabolite in Diethylene Glycol Poisoning Inducing Necrosis in Human Proximal Tubule Cells in Vitro. Toxicological Sciences.[[“]] Link

-

Landry, G. M., et al. (2011). Diglycolic acid, the toxic metabolite of diethylene glycol, chelates calcium and produces renal mitochondrial dysfunction in vitro. Clinical Toxicology.[[“]] Link

-

Robinson, C. Y., et al. (2017). Mechanisms of diethylene glycol-induced renal mitochondrial dysfunction. Food and Chemical Toxicology. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Diglycolic acid is the nephrotoxic metabolite in diethylene glycol poisoning inducing necrosis in human proximal tubule cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. tandfonline.com [tandfonline.com]

- 5. Dibutyl 2,2'-thiobisacetate | C12H22O4S | CID 77768 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal Stability and Degradation of Dibutyl 2,2'-oxybisacetate

This guide is structured as a high-level technical whitepaper designed for application scientists and process engineers in the pharmaceutical and chemical processing sectors. It prioritizes mechanistic understanding and actionable protocols over generic descriptions.

A Technical Analysis for Pharmaceutical & Extraction Applications

Executive Summary

Dibutyl 2,2'-oxybisacetate (CAS 6634-18-0), also known as Dibutyl Diglycolate, serves as a specialized solvent, extractant, and plasticizer. While chemically robust under ambient conditions, its stability profile is governed by two competing functionalities: the ester linkages (susceptible to hydrolysis and pyrolytic

For drug development and processing professionals, the critical stability threshold is 275°C (onset of thermal decomposition) . However, in aqueous or acidic pharmaceutical formulations, hydrolytic degradation to diglycolic acid (DGA) —a known nephrotoxin—can occur at significantly lower temperatures, necessitating rigorous Extractables & Leachables (E&L) monitoring.

Chemical Identity & Physicochemical Baseline

Before analyzing degradation, the compound's baseline properties must be established to distinguish between physical evaporation and chemical decomposition.

| Property | Value | Relevance to Stability |

| IUPAC Name | Dibutyl 2,2'-oxybisacetate | Defines ester/ether functionality |

| CAS Number | 6634-18-0 | Unique Identifier |

| Molecular Formula | MW: 246.3 g/mol | |

| Boiling Point | ~157°C (at 7 Torr) | Extrapolates to ~300°C at atm (close to |

| Density | 1.026 g/cm³ | Phase separation in aqueous extraction |

| Flash Point | >110°C | Safety limit for thermal processing |

Thermal Degradation Mechanisms

The thermal degradation of Dibutyl 2,2'-oxybisacetate is not a single event but a bifurcation of pathways depending on the presence of oxygen and protons.

Pyrolytic Decomposition (Inert Atmosphere)

In the absence of oxygen (e.g., high-temperature GC injection or vacuum distillation), the primary mechanism is cis-elimination (also known as

-

Mechanism: A six-membered cyclic transition state forms involving the carbonyl oxygen and a

-hydrogen on the butyl chain. -

Kinetics: First-order kinetics.[1] The activation energy (

) for similar aliphatic diesters is typically 160–180 kJ/mol . -

Products: 1-Butene and Diglycolic Acid. The acid subsequently dehydrates to Diglycolic Anhydride.